5,12-Dibutyl-1,3,8,10-tetramethyquinacridone
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Overview
Description
5,12-Dibutyl-1,3,8,10-tetramethyquinacridone is an organic compound with the molecular formula C32H36N2O2. It is known for its light yellow to brown powder or crystal appearance . This compound is primarily used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dibutyl-1,3,8,10-tetramethyquinacridone typically involves the condensation of appropriate aniline derivatives with phthalic anhydride under acidic conditions. The reaction is followed by cyclization and subsequent alkylation to introduce the butyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,12-Dibutyl-1,3,8,10-tetramethyquinacridone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinacridone derivatives, while reduction can produce various hydroquinone derivatives .
Scientific Research Applications
5,12-Dibutyl-1,3,8,10-tetramethyquinacridone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the production of OLEDs and other electronic devices.
Mechanism of Action
The mechanism of action of 5,12-Dibutyl-1,3,8,10-tetramethyquinacridone involves its interaction with specific molecular targets and pathways. In OLEDs, it functions as an electron transport material, facilitating the movement of electrons within the device. This enhances the efficiency and brightness of the OLEDs .
Comparison with Similar Compounds
Similar Compounds
Quinacridone: A parent compound with similar structural features but lacks the butyl and methyl groups.
5,12-Dibutylquinacridone: Similar to 5,12-Dibutyl-1,3,8,10-tetramethyquinacridone but without the additional methyl groups.
1,3,8,10-Tetramethylquinacridone: Lacks the butyl groups present in this compound.
Uniqueness
This compound is unique due to its specific combination of butyl and methyl groups, which enhance its solubility and electronic properties. This makes it particularly suitable for use in OLEDs and other electronic applications .
Properties
IUPAC Name |
5,12-dibutyl-1,3,8,10-tetramethylquinolino[2,3-b]acridine-7,14-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O2/c1-7-9-11-33-25-17-24-26(18-23(25)31(35)29-21(5)13-19(3)15-27(29)33)34(12-10-8-2)28-16-20(4)14-22(6)30(28)32(24)36/h13-18H,7-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSPZYKDKQUWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC(=CC(=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=C(C=C(C=C5N4CCCC)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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